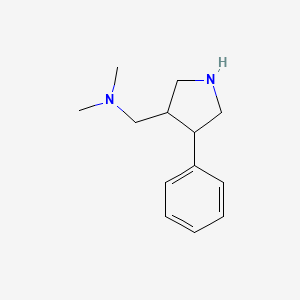
N,N-Dimethyl(4-phenyl-3-pyrrolidinyl)methanamine
Descripción general
Descripción
N,N-Dimethyl(4-phenyl-3-pyrrolidinyl)methanamine, also known as 4-PMA, is a synthetic drug and research chemical with a wide range of medical applications. It is a derivative of the popular recreational drug phenethylamine, and is a member of the phenethylamine family. 4-PMA has been studied extensively in recent years due to its potential to be used in medical research and its ability to produce a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N,N-Dimethyl(4-phenyl-3-pyrrolidinyl)methanamine has a wide range of scientific research applications. It has been used in studies of the effects of drugs on the central nervous system and in studies of the mechanisms of action of drugs. It has also been used in studies of the effects of drugs on behavior, learning, and memory. In addition, N,N-Dimethyl(4-phenyl-3-pyrrolidinyl)methanamine has been used in studies of the effects of drugs on the cardiovascular system and in studies of the mechanisms of action of drugs on the heart.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl(4-phenyl-3-pyrrolidinyl)methanamine is not fully understood. However, it is believed to act as a monoamine reuptake inhibitor, which means that it blocks the reuptake of serotonin, norepinephrine, and dopamine. This action is thought to be responsible for its effects on behavior, learning, and memory.
Efectos Bioquímicos Y Fisiológicos
N,N-Dimethyl(4-phenyl-3-pyrrolidinyl)methanamine has been shown to produce a range of biochemical and physiological effects. It has been shown to increase serotonin levels, which can lead to an increase in mood and improved cognitive performance. It has also been shown to increase dopamine levels, which can lead to an increase in motivation and reward-seeking behavior. In addition, N,N-Dimethyl(4-phenyl-3-pyrrolidinyl)methanamine has been shown to increase norepinephrine levels, which can lead to increased alertness and focus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N,N-Dimethyl(4-phenyl-3-pyrrolidinyl)methanamine in laboratory experiments is its ability to produce a range of biochemical and physiological effects. This makes it an ideal tool for studying the effects of drugs on the central nervous system, behavior, learning, and memory. However, there are some limitations to using N,N-Dimethyl(4-phenyl-3-pyrrolidinyl)methanamine in laboratory experiments. For example, it is not approved for human use, so it cannot be used in experiments involving humans. In addition, its effects can vary greatly between individuals, which can make it difficult to draw conclusions from experiments using N,N-Dimethyl(4-phenyl-3-pyrrolidinyl)methanamine.
Direcciones Futuras
There are a number of potential future directions for research involving N,N-Dimethyl(4-phenyl-3-pyrrolidinyl)methanamine. One potential direction is to further investigate its mechanism of action, as this is not yet fully understood. Another potential direction is to investigate its effects on other systems, such as the cardiovascular system. In addition, further research could be done to investigate the long-term effects of N,N-Dimethyl(4-phenyl-3-pyrrolidinyl)methanamine and its potential therapeutic applications. Finally, further research could be done to investigate the potential interactions of N,N-Dimethyl(4-phenyl-3-pyrrolidinyl)methanamine with other drugs, as this could have implications for drug safety.
Propiedades
IUPAC Name |
N,N-dimethyl-1-(4-phenylpyrrolidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15(2)10-12-8-14-9-13(12)11-6-4-3-5-7-11/h3-7,12-14H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUNJRAKOZFHMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl(4-phenyl-3-pyrrolidinyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate](/img/structure/B1486164.png)
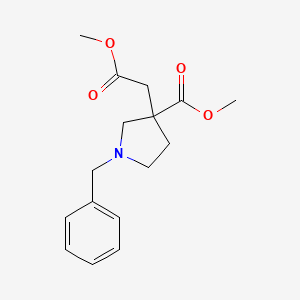
![4-[(2-Cyclopentylacetyl)(methyl)amino]-3-(3,4-dichlorophenyl)butyl methanesulfonate](/img/structure/B1486166.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-ylmethanol hydrochloride](/img/structure/B1486167.png)
![N-Ethyl-N-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-ylmethyl)-1-ethanamine dihydrochloride](/img/structure/B1486169.png)
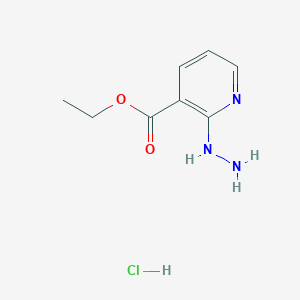
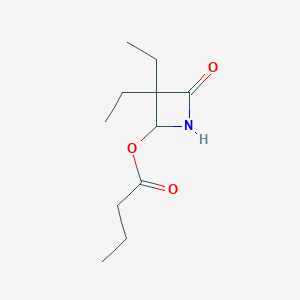
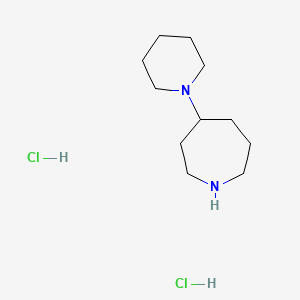
![3-Cyclopentyl-1-methyl-5-[4-methylpyrrolidinyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one hydrochloride](/img/structure/B1486179.png)
![3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1486180.png)
![1-(4-Morpholinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486181.png)
![1-[1-(3-Pyrrolidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1486183.png)

![3-(3-Pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1486186.png)